1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13561416
Molecular Formula: C13H9ClF2S
Molecular Weight: 270.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClF2S |
|---|---|
| Molecular Weight | 270.73 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)sulfanylmethyl]-2,4-difluorobenzene |
| Standard InChI | InChI=1S/C13H9ClF2S/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2 |
| Standard InChI Key | CZEJQGAURAQUJW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl |
Introduction
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two fluorine atoms and a sulfanylmethyl group linked to a chlorophenyl moiety. This compound is of interest in various fields of research, particularly in organic chemistry and medicinal applications, due to its distinct physical and chemical properties.
Synthesis and Chemical Reactions
The synthesis of 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene can be achieved through various chemical methods, often involving the formation of the sulfanylmethyl group. While specific synthesis protocols for this compound are not widely detailed, similar compounds are synthesized using reagents like benzyl chlorides and sodium sulfide under controlled conditions.
Potential Chemical Reactions
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Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic aromatic substitution reactions.
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Electrophilic Substitution: The compound may undergo electrophilic substitution due to the electron-withdrawing effects of the halogens.
Applications and Research Findings
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is primarily used in research settings, particularly in organic chemistry and medicinal chemistry. Its unique structure and properties make it a candidate for studying interactions with biological targets, which could lead to potential therapeutic applications.
Biological Activity
While specific biological activities of this compound are not extensively documented, similar compounds with halogenated and sulfanylmethyl groups have shown potential in modulating biochemical pathways. The presence of fluorine and chlorine atoms may enhance binding affinity to enzymes or receptors, suggesting possible therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | CHClFS | Different fluorine substitution pattern; potential for different reactivity profiles. |
| 1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene | CHClFS | Contains both chloro and fluoro substituents; enhanced reactivity due to halogens. |
| 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene | CHFS | Features more fluorine substituents; potentially higher reactivity. |
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